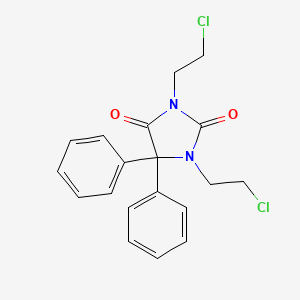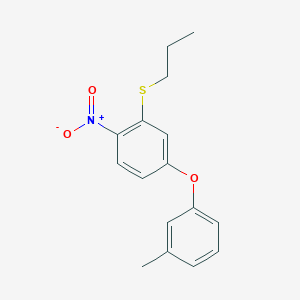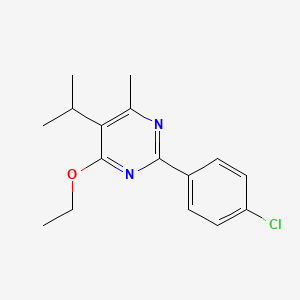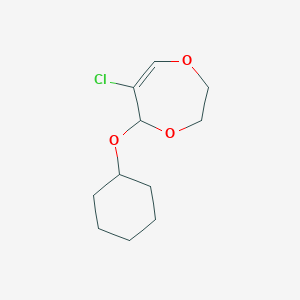![molecular formula C11H14N4O B14589904 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-88-2](/img/structure/B14589904.png)
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile is a heterocyclic compound that features a pyrazine ring substituted with a pyrrolidine moiety and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides under basic conditions.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is often introduced through nucleophilic substitution reactions, where pyrrolidine acts as a nucleophile attacking an electrophilic center on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents on the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine moiety can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The ethoxy group may contribute to the compound’s solubility and overall pharmacokinetic profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[2-(Pyrrolidin-1-yl)ethoxy]pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-[2-(Pyrrolidin-1-yl)ethoxy]benzene-2-carbonitrile: Contains a benzene ring instead of a pyrazine ring.
Uniqueness
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile is unique due to the presence of both the pyrazine ring and the pyrrolidine moiety, which can confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups may result in enhanced biological activity and specificity for certain molecular targets.
Eigenschaften
CAS-Nummer |
61274-88-2 |
|---|---|
Molekularformel |
C11H14N4O |
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H14N4O/c12-7-10-8-13-9-11(14-10)16-6-5-15-3-1-2-4-15/h8-9H,1-6H2 |
InChI-Schlüssel |
LIQWKWGIZZBVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2=NC(=CN=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)



![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)

![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
